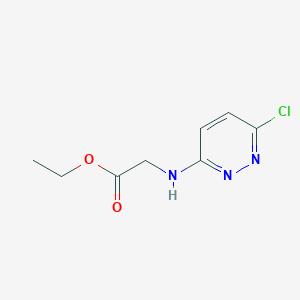
Ethyl (6-chloropyridazin-3-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-chloropyridazin-3-yl)glycinate is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of glycine, an amino acid, and contains a chloropyridazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-chloropyridazin-3-yl)glycinate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl (6-chloropyridazin-3-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
科学的研究の応用
Ethyl (6-chloropyridazin-3-yl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl (6-chloropyridazin-3-yl)glycinate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence biochemical processes through binding and inhibition or activation of specific proteins .
類似化合物との比較
Similar Compounds
- Ethyl 6-chloropyridazine-3-carboxylate
- 6-Chloropyridazine-3-carboxylic acid ethyl ester
- Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester
Uniqueness
Ethyl (6-chloropyridazin-3-yl)glycinate is unique due to its combination of a glycine derivative with a chloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not address .
特性
CAS番号 |
112581-76-7 |
|---|---|
分子式 |
C8H10ClN3O2 |
分子量 |
215.64 g/mol |
IUPAC名 |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12) |
InChIキー |
QKIZCYIDMMPERV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=NN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















